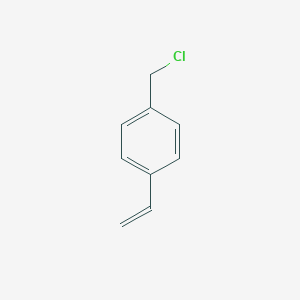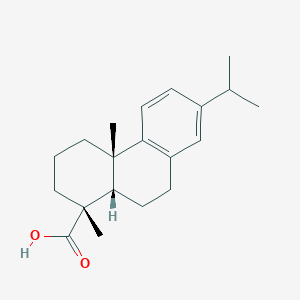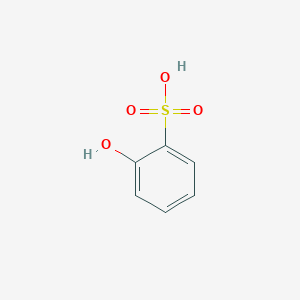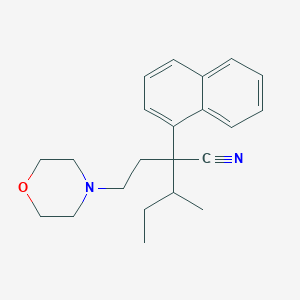
alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile, also known as BMS-195614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of naphthaleneacetonitriles and has been found to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves its binding to tubulin, a protein that plays a crucial role in cell division. alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile inhibits the polymerization of tubulin, leading to the disruption of microtubule formation and cell division. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cytokinesis, and inhibit tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile in lab experiments is its high purity and high yield. This makes it easier to obtain reliable results and to conduct experiments with consistency. However, one of the limitations of using alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several possible future directions for research on alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile. One possible direction is to investigate its potential as a treatment for cancer and other diseases. Another possible direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, research could be conducted to explore the potential of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile for use in combination with other drugs or therapies, in order to enhance its effectiveness.
Métodos De Síntesis
The synthesis of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile involves the reaction of 1-naphthaleneacetonitrile with sec-butyl lithium, followed by the addition of 2-(morpholino) ethyl chloride. The resulting product is then purified using column chromatography. This method has been found to yield high purity and high yield of alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile.
Aplicaciones Científicas De Investigación
Alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, including inhibition of cytokinesis, induction of apoptosis, and inhibition of tubulin polymerization. These effects make alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile a potential candidate for the treatment of cancer and other diseases.
Propiedades
Número CAS |
1241-65-2 |
|---|---|
Nombre del producto |
alpha-sec-Butyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Fórmula molecular |
C22H28N2O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C22H28N2O/c1-3-18(2)22(17-23,11-12-24-13-15-25-16-14-24)21-10-6-8-19-7-4-5-9-20(19)21/h4-10,18H,3,11-16H2,1-2H3 |
Clave InChI |
VNUYADCWVCUHBG-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Sinónimos |
α-(1-Methylpropyl)-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



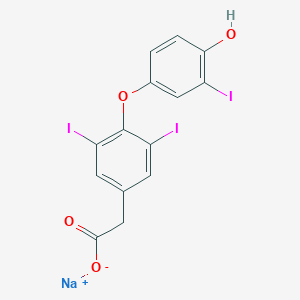
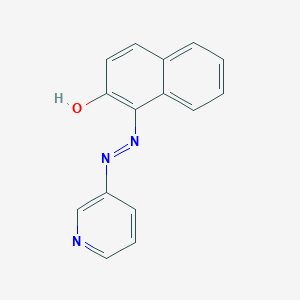
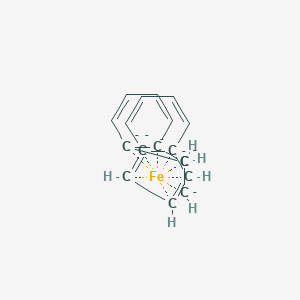
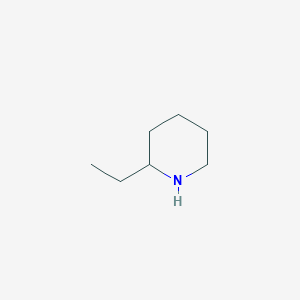
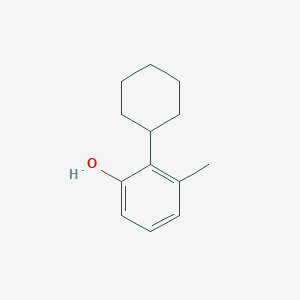
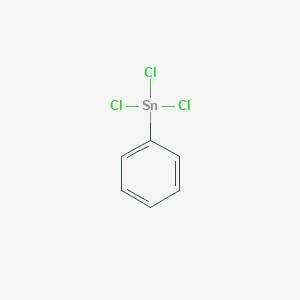
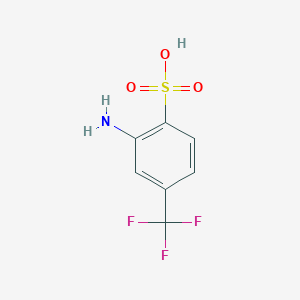
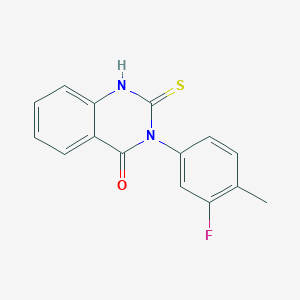
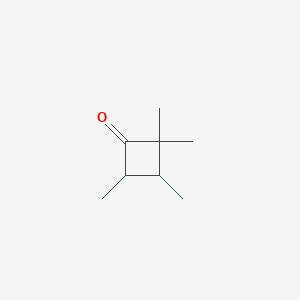
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)
